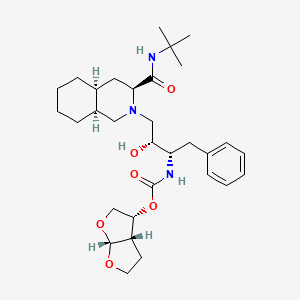

L-739594

Description

Properties

CAS No. |

156879-13-9 |

|---|---|

Molecular Formula |

C31H47N3O6 |

Molecular Weight |

557.7 g/mol |

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C31H47N3O6/c1-31(2,3)33-28(36)25-16-21-11-7-8-12-22(21)17-34(25)18-26(35)24(15-20-9-5-4-6-10-20)32-30(37)40-27-19-39-29-23(27)13-14-38-29/h4-6,9-10,21-27,29,35H,7-8,11-19H2,1-3H3,(H,32,37)(H,33,36)/t21-,22+,23-,24-,25-,26+,27-,29+/m0/s1 |

InChI Key |

LQBLSQUSWJJCSP-UZIBIQIJSA-N |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)O[C@H]4CO[C@@H]5[C@H]4CCO5)O |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)OC4COC5C4CCO5)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L 739594; L-739594; L739594; L-739,594; L 739,594; L739,594; |

Origin of Product |

United States |

Foundational & Exploratory

L-739594: A Technical Deep Dive into its HIV-1 Protease Inhibition Mechanism

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

L-739594 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. This document provides a comprehensive technical overview of the mechanism by which this compound exerts its inhibitory effects. Through a detailed examination of its binding kinetics, inhibition constants, and the experimental methodologies used for their determination, this guide offers valuable insights for researchers in virology and drug development. The core mechanism of this compound revolves around its high-affinity binding to the active site of the HIV-1 protease, effectively blocking the processing of viral polyproteins and thus preventing the maturation of infectious virions.

Quantitative Inhibition Data

The inhibitory potency of this compound against HIV-1 protease has been quantified, providing key metrics for its efficacy.

| Parameter | Value | Reference |

| IC50 | 1.8 nM | [1] |

Note: The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of the HIV-1 protease activity in vitro. A lower IC50 value indicates a more potent inhibitor. Further investigation into the inhibition constant (Ki) would provide a more precise measure of the inhibitor's binding affinity.

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor of the HIV-1 protease. This mechanism involves the inhibitor binding directly to the active site of the enzyme, the same site where the natural substrate, the viral polyprotein, would normally bind. By occupying the active site, this compound prevents the enzyme from catalyzing the cleavage of the polyprotein. This disruption of a critical step in the viral maturation process results in the production of non-infectious viral particles.

The following diagram illustrates the principle of competitive inhibition by this compound.

References

Unveiling L-739594: A Potent HIV-1 Protease Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of the discovery and synthesis of L-739594, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. Tailored for researchers, scientists, and drug development professionals, this document details the chemical properties, synthesis, and biological activity of this compound, presenting key data in a structured format for clarity and comparative analysis.

Core Compound Data

This compound, identified by the CAS number 156879-13-9, is a significant molecule in the landscape of antiretroviral research.[1] Its systematic IUPAC name is hexahydrofuro[2,3-b]furan-3-yl (4-(3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-phenylbutan-2-yl)carbamate.[1] The compound has a molecular formula of C31H47N3O6 and a molecular weight of 557.73 g/mol .[1]

| Property | Value | Reference |

| CAS Number | 156879-13-9 | [1] |

| Molecular Formula | C31H47N3O6 | [1] |

| Molecular Weight | 557.73 g/mol | [1] |

| IUPAC Name | hexahydrofuro[2,3-b]furan-3-yl (4-(3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-phenylbutan-2-yl)carbamate | [1] |

Potent Biological Activity

This compound is a highly effective inhibitor of the HIV-1 protease, a critical enzyme for viral replication. Research has demonstrated its potent in vitro activity, with a reported IC50 value of 1.8 nM against the HIV-1 protease. This high level of potency underscores the compound's significance as a lead for further drug development.

| Biological Target | IC50 (nM) | Reference |

| HIV-1 Protease | 1.8 |

Conceptual Synthesis Pathway

The synthesis of this compound involves the strategic coupling of key structural fragments. A critical aspect of its design is the incorporation of high-affinity P2-ligands, which are crucial for effective binding to the active site of the HIV-1 protease. The synthesis and optical resolution of these ligands are pivotal to achieving the desired stereochemistry and ultimately, the high inhibitory potency of the final compound.

Below is a conceptual workflow illustrating the key stages in the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Mechanism of Action: Targeting HIV-1 Protease

The primary mechanism of action of this compound is the competitive inhibition of the HIV-1 protease. This enzyme is essential for the post-translational modification of the viral Gag and Gag-Pol polyproteins, which are precursors to mature, functional viral proteins. By binding to the active site of the protease, this compound prevents the cleavage of these polyproteins, thereby disrupting the viral life cycle and inhibiting the production of new, infectious virions.

The following diagram illustrates the inhibitory effect of this compound on the HIV life cycle.

Caption: Inhibition of HIV-1 protease by this compound disrupts viral maturation.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and in vitro assays of this compound are proprietary and not fully available in the public domain, the general methodologies can be inferred from standard practices in medicinal chemistry and virology.

General Synthesis Protocol Outline:

-

P2-Ligand Synthesis: The synthesis of the hexahydrofuro[2,3-b]furan-3-yl moiety would likely involve stereoselective reactions to establish the correct chirality, followed by activation for subsequent coupling.

-

Core Scaffold Preparation: The synthesis of the (4-(3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-phenylbutan-2-yl)amine core would involve multiple steps, including the formation of the octahydroisoquinoline ring system and the introduction of the amino alcohol functionality.

-

Coupling and Final Modification: The activated P2-ligand would be coupled to the core amino alcohol scaffold via a carbamate linkage. The final step would involve the formation of the tert-butyl amide. Purification would likely be achieved through chromatographic techniques.

HIV-1 Protease Inhibition Assay (General Procedure):

A common method for determining the IC50 of an HIV-1 protease inhibitor involves a fluorogenic assay.

-

Reagents: Recombinant HIV-1 protease, a fluorogenic substrate (a peptide containing a cleavage site for the protease, flanked by a fluorescent reporter and a quencher), assay buffer, and the test compound (this compound) at various concentrations.

-

Procedure: The HIV-1 protease is incubated with varying concentrations of this compound. The fluorogenic substrate is then added to the mixture.

-

Detection: In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The inhibitory activity of this compound is determined by measuring the reduction in fluorescence signal.

-

Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.

This technical guide serves as a foundational resource for understanding the discovery and synthesis of this compound. Further research into the primary literature is recommended for a more comprehensive understanding of its development and therapeutic potential.

References

L-739594: A Potent Inhibitor of HIV-1 Protease

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Target and Mechanism of Action

The primary biological target of the compound L-739594 is the Human Immunodeficiency Virus Type 1 (HIV-1) protease.[1] This enzyme is a critical component in the lifecycle of the HIV virus, responsible for the post-translational modification of the viral Gag and Gag-Pol polyproteins. Cleavage of these polyproteins by HIV-1 protease is an essential step for the maturation of the virus into an infectious virion. This compound acts as a potent inhibitor of this protease, thereby preventing viral maturation and replication.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against HIV-1 protease has been quantified, with a reported half-maximal inhibitory concentration (IC50) value. This value indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target | IC50 (nM) | Reference |

| This compound | HIV-1 Protease | 1.8 | Ghosh et al., 1995[1] |

Experimental Protocols

Representative Fluorometric HIV-1 Protease Inhibition Assay

This assay measures the activity of HIV-1 protease by monitoring the cleavage of a fluorogenic peptide substrate.

Materials:

-

HIV-1 Protease: Recombinant, purified enzyme.

-

Fluorogenic Substrate: A peptide containing a sequence recognized and cleaved by HIV-1 protease, flanked by a fluorescent reporter molecule and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by the protease, the reporter is liberated from the quencher, resulting in a measurable increase in fluorescence. A common substrate system from that time is based on Fluorescence Resonance Energy Transfer (FRET).[2][3][4]

-

Assay Buffer: Typically, a buffer with a pH between 4.5 and 6.0, containing salts and stabilizing agents. A representative buffer composition is 0.1 M sodium acetate, 1.0 M sodium chloride, 1.0 mM EDTA, 1.0 mM DTT, and 1 mg/mL BSA, at pH 4.7.[5]

-

Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

96-well Microplate: Black, for fluorescence measurements.

-

Fluorescence Microplate Reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorogenic substrate.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the this compound stock solution in the assay buffer to generate a range of inhibitor concentrations.

-

Dilute the HIV-1 protease and the fluorogenic substrate to their optimal working concentrations in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the diluted HIV-1 protease solution to each well.

-

To the appropriate wells, add a volume of the serially diluted this compound solutions.

-

Include control wells:

-

No Inhibitor Control: Contains enzyme and assay buffer without the inhibitor.

-

No Enzyme Control: Contains substrate and assay buffer without the enzyme.

-

Solvent Control: Contains enzyme and the solvent used for the inhibitor (e.g., DMSO) at the highest concentration used in the assay.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (typically 37°C) for a predetermined period to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate solution to all wells.

-

Immediately place the microplate in a fluorescence microplate reader.

-

Measure the increase in fluorescence intensity over time in a kinetic mode. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

-

-

Data Analysis:

-

For each inhibitor concentration, determine the initial velocity of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Normalize the reaction velocities to the "No Inhibitor Control".

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a suitable dose-response curve and identifying the concentration at which 50% inhibition is achieved.

-

Visualizations

Signaling Pathway: HIV-1 Maturation and Inhibition

The following diagram illustrates the critical role of HIV-1 protease in the viral life cycle and the point of intervention for inhibitors like this compound.

Caption: Inhibition of HIV-1 protease by this compound blocks viral maturation.

Experimental Workflow: Fluorometric Inhibition Assay

The logical flow of the experimental protocol for determining the inhibitory activity of this compound is depicted below.

Caption: Workflow for determining the IC50 of this compound against HIV-1 protease.

References

L-739594: A Technical Overview of an HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-739594 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. Its ability to disrupt viral maturation makes it a subject of interest in the development of antiretroviral therapies. This document provides a comprehensive technical guide to the chemical structure, properties, and experimental evaluation of this compound.

Chemical Structure and Properties

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C31H47N3O6 |

| Molecular Weight | 557.72 g/mol |

| CAS Number | 156879-13-9 |

| Melting Point | Data not available |

| Solubility | Data not available |

Pharmacological Properties

This compound exhibits its antiviral activity by specifically targeting and inhibiting the HIV-1 protease. This enzyme is essential for cleaving newly synthesized viral polyproteins into mature, functional proteins, a necessary step for the production of infectious virions.

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Target |

| IC50 | 1.8 nM | HIV-1 Protease |

Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of the HIV-1 protease. By binding to the active site of the enzyme, it prevents the processing of the Gag and Gag-Pol polyproteins, thus halting the viral maturation process and rendering the newly produced viral particles non-infectious.

Caption: Mechanism of HIV-1 Protease Inhibition by this compound.

Experimental Protocols

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 protease, based on common fluorometric assays.

Materials and Reagents

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Assay Procedure

-

Prepare Reagents: Dilute the HIV-1 protease and the fluorogenic substrate in the assay buffer to their optimal working concentrations.

-

Serial Dilution of Inhibitor: Prepare a series of dilutions of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound dilution (or solvent control)

-

HIV-1 Protease solution

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the percentage of inhibition (relative to the solvent control) against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for IC50 Determination of this compound.

Conclusion

This compound is a potent inhibitor of HIV-1 protease, a key target in antiretroviral drug development. Further characterization of its physicochemical properties and in vivo efficacy is warranted to fully assess its therapeutic potential. The methodologies outlined in this guide provide a framework for the continued investigation of this and similar compounds.

L-739594 (CAS Number: 156879-13-9): A Technical Guide for Drug Development Professionals

An In-depth Examination of a Potent HIV-1 Protease Inhibitor

Introduction

L-739594, with the Chemical Abstracts Service (CAS) number 156879-13-9, is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2][3] This nonpeptidal inhibitor was developed through structure-based drug design as a part of a series of compounds aimed at replacing peptidic components with more drug-like cyclic ethers.[1][4] Specifically, this compound incorporates a (3S,3aS,6aS)-bis-tetrahydrofuran (bis-THF) ligand at the P2 position of the inhibitor, a key innovation that enhances its binding affinity and pharmacological properties.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and a detailed look at its interaction with the HIV-1 protease.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 156879-13-9 | [1][3] |

| IUPAC Name | hexahydrofuro[2,3-b]furan-3-yl (4-(3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-phenylbutan-2-yl)carbamate | |

| Molecular Formula | C₃₁H₄₇N₃O₆ | [3] |

| Molecular Weight | 557.72 g/mol | [3] |

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV-1 protease. The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation process is essential for the assembly of infectious virions.

This compound binds to the active site of the HIV-1 protease dimer, mimicking the transition state of the natural substrate. The central hydroxyl group of the inhibitor forms a key hydrogen bond with the catalytic aspartic acid residues (Asp25 and Asp25') in the enzyme's active site.[1] The novel bis-THF ligand of this compound occupies the S2 subsite of the protease, where its two oxygen atoms form hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30.[1][4] This tight binding effectively blocks the enzyme's catalytic activity, preventing polyprotein processing and halting the production of new, infectious HIV particles.

Pharmacological Data

The primary pharmacological data for this compound comes from in vitro enzymatic and cell-based assays. The key quantitative metrics are summarized below.

| Parameter | Value | Description | Reference |

| IC₅₀ | 1.8 ± 0.2 nM | The half maximal inhibitory concentration against purified recombinant HIV-1 protease. | [1][4] |

| CIC₉₅ | 46 ± 4 nM | The 95% cell culture inhibitory concentration, representing the concentration required to inhibit viral spread in cell culture by 95%. | [1][4] |

Note: A specific binding affinity (Ki) value for this compound has not been reported in the primary literature. Furthermore, a broad selectivity profile against other human proteases has not been published.

Experimental Protocols

The following is a detailed description of the key experimental protocols used in the characterization of this compound, based on the methods described by Ghosh et al. (1996).[1]

HIV-1 Protease Inhibition Assay

This assay determines the in vitro potency of the inhibitor against purified recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Chromogenic substrate: Lys-Ala-Arg-Val-Nle-(p-NO₂-Phe)-Glu-Ala-Nle-NH₂

-

Assay Buffer: 50 mM NaOAc, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, 10% (v/v) DMSO, pH 4.7

-

Inhibitor stock solution (this compound) in DMSO

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 10 µL of the diluted inhibitor or DMSO (for control) to the wells of a 96-well plate.

-

Add 80 µL of the substrate solution in assay buffer to each well.

-

Initiate the reaction by adding 10 µL of a solution of HIV-1 protease in assay buffer.

-

The final reaction mixture (100 µL) contains 1-2 nM enzyme and 0.2 mM substrate.

-

Monitor the increase in absorbance at 300 nm over time at 37 °C. The rate of hydrolysis of the substrate is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Cell-Based Assay (CIC₉₅)

This assay measures the ability of the inhibitor to protect cells from HIV-1 infection in a cell culture system.

Materials:

-

MT-4 human T-cell line

-

HIV-1 (e.g., HTLV-IIIB strain)

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics

-

This compound stock solution in DMSO

-

96-well culture plates

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution for cell viability measurement

Procedure:

-

Seed MT-4 cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Infect the cells with a standardized amount of HIV-1.

-

Incubate the plates for 5 days at 37 °C in a humidified CO₂ incubator.

-

After the incubation period, add XTT solution to each well to assess cell viability. The amount of formazan product, measured by absorbance, is proportional to the number of living cells.

-

Control wells include uninfected cells (100% viability) and infected cells without inhibitor (0% protection).

-

Calculate the percentage of protection for each inhibitor concentration.

-

The CIC₉₅ is the concentration of the inhibitor that results in a 95% reduction in viral cytopathic effect.

Structural Insights from X-ray Crystallography

The X-ray crystal structure of this compound (referred to as compound 49 in the study) complexed with HIV-1 protease provides a detailed view of the inhibitor-enzyme interactions.[1] The structure reveals that the inhibitor binds in the active site cleft in an extended conformation.

Key Interactions:

-

The secondary hydroxyl group of the inhibitor is positioned between the two catalytic aspartate residues (Asp25 and Asp25'), forming crucial hydrogen bonds.

-

The (3S,3aS,6aS)-bis-THF ligand fits snugly into the S2 subsite of the protease.

-

The two oxygen atoms of the bis-THF moiety act as hydrogen bond acceptors for the backbone NH groups of Asp29 and Asp30.

-

The tert-butyl group occupies the S2' subsite.

-

The benzyl group resides in the S1 subsite.

These extensive interactions, particularly the hydrogen bonds formed by the novel bis-THF ligand with the protein backbone, are thought to contribute significantly to the high potency of this compound.[1][4]

References

L-739594: A Technical Overview of a Potent Vasopressin V2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-739594 is a potent and selective non-peptide agonist of the vasopressin V2 receptor. Its ability to specifically activate this receptor makes it a valuable tool in physiological research, particularly in studies related to renal function and water homeostasis. This document provides a comprehensive technical guide to the core molecular and functional characteristics of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols.

Core Molecular and Chemical Properties

This compound is a complex organic molecule with the following key identifiers and properties. This data is crucial for accurate experimental design, including solution preparation and dosage calculations.

| Property | Value |

| Molecular Formula | C₂₃H₂₁F₆N₅O₃ |

| Molecular Weight | 541.44 g/mol |

| CAS Number | 158747-02-5 |

| Synonyms | L-739,594 |

Mechanism of Action: The Vasopressin V2 Receptor Signaling Pathway

This compound exerts its effects by mimicking the action of endogenous vasopressin on the V2 receptor, a G-protein coupled receptor (GPCR). The activation of the V2 receptor initiates a well-defined intracellular signaling cascade, which is fundamental to its physiological effects.

Upon binding of this compound to the vasopressin V2 receptor, the receptor undergoes a conformational change that activates the associated heterotrimeric Gs protein. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, resulting in the physiological response.

Experimental Protocols: In Vitro cAMP Stimulation Assay

The following protocol provides a generalized framework for assessing the agonist activity of this compound at the vasopressin V2 receptor by measuring intracellular cAMP accumulation. This is a common functional assay for Gs-coupled GPCRs.

Objective: To determine the dose-dependent stimulation of cAMP production by this compound in cells expressing the vasopressin V2 receptor.

Materials:

-

Cells stably or transiently expressing the human vasopressin V2 receptor (e.g., HEK293, CHO cells).

-

Cell culture medium (e.g., DMEM, F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Phosphate-buffered saline (PBS).

-

Non-enzymatic cell dissociation solution.

-

Stimulation buffer (e.g., HBSS or PBS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

This compound stock solution (in a suitable solvent like DMSO).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Multi-well assay plates (e.g., 96-well or 384-well, white or black depending on the assay kit).

-

Plate reader capable of detecting the signal from the chosen cAMP assay kit.

Procedure:

-

Cell Culture and Plating:

-

Culture the V2 receptor-expressing cells under standard conditions (e.g., 37°C, 5% CO₂).

-

The day before the assay, harvest the cells using a non-enzymatic dissociation solution.

-

Resuspend the cells in culture medium and plate them in the multi-well assay plates at a predetermined optimal density.

-

Incubate the plates overnight to allow the cells to attach and form a monolayer.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in stimulation buffer to create a range of concentrations for the dose-response curve.

-

Also, prepare a vehicle control (stimulation buffer with the same concentration of solvent as the highest this compound concentration) and a positive control (a known V2 receptor agonist like desmopressin or AVP).

-

-

Cell Stimulation:

-

On the day of the assay, remove the culture medium from the cell plates and wash the cells gently with PBS.

-

Add the prepared dilutions of this compound, vehicle control, and positive control to the respective wells.

-

Incubate the plate at 37°C for a predetermined optimal stimulation time (e.g., 15-30 minutes).

-

-

cAMP Measurement:

-

Following the stimulation period, lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

-

Proceed with the cAMP detection protocol as specified by the kit. This typically involves adding detection reagents and incubating for a specific time.

-

-

Data Acquisition and Analysis:

-

Read the plate using a plate reader at the appropriate wavelength or setting for the chosen assay.

-

Plot the raw data as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value, which represents the concentration of this compound that elicits 50% of the maximal response.

-

Preclinical Evaluation of L-739594: A Technical Guide for an Investigational HIV-1 Protease Inhibitor

Introduction

L-739594 is identified as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle.[1] HIV-1 protease is responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins, a necessary step for the production of infectious virions.[1][2][3][4] Inhibition of this enzyme results in the release of immature, non-infectious viral particles, thus halting the spread of the virus.[1][3] This technical guide provides a comprehensive overview of the typical preclinical studies conducted to characterize the efficacy, selectivity, and pharmacokinetic profile of an investigational HIV-1 protease inhibitor like this compound. Due to the limited publicly available preclinical data specific to this compound, this document will outline the standard experimental protocols and data presentation formats, supplemented with representative data for illustrative purposes.

Data Presentation

Quantitative data from preclinical studies are crucial for evaluating the potential of a drug candidate. The following tables summarize the typical in vitro and in vivo data generated for an HIV-1 protease inhibitor.

Table 1: In Vitro Activity of this compound

| Parameter | Description | Representative Value |

| Enzymatic Inhibition | ||

| IC50 (Wild-Type HIV-1 Protease) | Concentration of this compound that inhibits 50% of the wild-type HIV-1 protease activity in a biochemical assay. | 0.5 nM |

| Ki (Wild-Type HIV-1 Protease) | Inhibition constant, a measure of the binding affinity of this compound to the wild-type HIV-1 protease. | 0.1 nM |

| IC50 (Resistant Mutant Protease) | Concentration of this compound that inhibits 50% of the activity of a clinically relevant drug-resistant HIV-1 protease mutant. | 5.0 nM |

| Antiviral Activity | ||

| EC50 (in MT-4 cells) | Concentration of this compound that inhibits 50% of HIV-1 replication in a human T-cell line.[5] | 10 nM |

| EC50 (in PBMCs) | Concentration of this compound that inhibits 50% of HIV-1 replication in primary human peripheral blood mononuclear cells. | 15 nM |

| Cytotoxicity | ||

| CC50 (in MT-4 cells) | Concentration of this compound that reduces the viability of MT-4 cells by 50%. | >100 µM |

| CC50 (in PBMCs) | Concentration of this compound that reduces the viability of PBMCs by 50%. | >100 µM |

| Selectivity Index (SI) | CC50 / EC50 in MT-4 cells. | >10,000 |

Table 2: In Vivo Efficacy of this compound in an Animal Model

| Animal Model | Dosing Regimen | Route of Administration | Change in Viral Load (log10 copies/mL) |

| Humanized Mouse Model | 10 mg/kg, once daily for 14 days | Oral | -2.5 |

| Humanized Mouse Model | 30 mg/kg, once daily for 14 days | Oral | -3.2 |

| Vehicle Control | Once daily for 14 days | Oral | +0.5 |

Table 3: Pharmacokinetic Profile of this compound in Rats

| Parameter | Description | Value (at 10 mg/kg oral dose) |

| Cmax | Maximum plasma concentration. | 2.5 µM |

| Tmax | Time to reach Cmax. | 2 hours |

| AUC(0-24) | Area under the plasma concentration-time curve from 0 to 24 hours. | 15 µM·h |

| t1/2 | Elimination half-life. | 6 hours |

| Bioavailability (%) | The fraction of the administered dose that reaches systemic circulation. | 35% |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of preclinical data.

HIV-1 Protease Enzymatic Assay

Objective: To determine the direct inhibitory activity of this compound on purified HIV-1 protease.

Methodology:

-

Enzyme and Substrate: Recombinant HIV-1 protease and a synthetic fluorogenic peptide substrate are used.

-

Assay Principle: The assay measures the cleavage of the fluorogenic substrate by the protease, which results in an increase in fluorescence.[6][7]

-

Procedure:

-

The assay is performed in a 96-well plate format.

-

Varying concentrations of this compound are pre-incubated with the HIV-1 protease in an assay buffer.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

Fluorescence is measured kinetically over time using a fluorescence plate reader.

-

-

Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Cell-Based Antiviral Assay

Objective: To evaluate the ability of this compound to inhibit HIV-1 replication in a cellular context.

Methodology:

-

Cell Lines: MT-4 cells (a human T-cell line) or peripheral blood mononuclear cells (PBMCs) are used.

-

Virus: A laboratory-adapted strain of HIV-1 is used to infect the cells.

-

Procedure:

-

Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.

-

Cells are then infected with a known amount of HIV-1.

-

After a defined incubation period (typically 3-5 days), the extent of viral replication is measured.

-

-

Endpoint Measurement: Viral replication can be quantified by measuring the level of HIV-1 p24 antigen in the cell culture supernatant using an ELISA-based method.

-

Data Analysis: The EC50 value is calculated from the dose-response curve of viral inhibition.

Cytotoxicity Assay

Objective: To assess the potential toxic effects of this compound on host cells.

Methodology:

-

Cell Lines: The same cell lines used in the antiviral assay (e.g., MT-4, PBMCs) are used.

-

Assay Principle: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.

-

Procedure:

-

Cells are incubated with the same concentrations of this compound as in the antiviral assay.

-

After the incubation period, the viability reagent is added.

-

The signal (absorbance or luminescence) is measured, which is proportional to the number of viable cells.

-

-

Data Analysis: The CC50 value, the concentration that reduces cell viability by 50%, is determined from the dose-response curve.

In Vivo Efficacy Study in Humanized Mice

Objective: To evaluate the antiviral efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunodeficient mice engrafted with human hematopoietic stem cells (humanized mice) are used, as they can be productively infected with HIV-1.[8][9][10][11]

-

Procedure:

-

Mice are infected with HIV-1 and the infection is allowed to establish.

-

Animals are then treated with this compound or a vehicle control for a specified period.

-

Blood samples are collected at various time points to monitor the viral load.

-

-

Endpoint Measurement: Plasma viral load is quantified using a validated RT-qPCR assay.

-

Data Analysis: The change in viral load from baseline is calculated for each treatment group.

Pharmacokinetic Study in Rats

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Methodology:

-

Animal Model: Sprague-Dawley rats are commonly used for initial pharmacokinetic screening.

-

Procedure:

-

A single dose of this compound is administered to the rats, typically via oral gavage and intravenous injection (to determine bioavailability).

-

Blood samples are collected at predetermined time points after dosing.

-

Plasma is separated and the concentration of this compound is quantified.

-

-

Analytical Method: Plasma concentrations are typically measured using a sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Bioavailability) are calculated using non-compartmental analysis software.[12][13][14][15][16]

Visualizations

Diagrams illustrating key pathways and workflows provide a clear understanding of the underlying biological and experimental processes.

Caption: The HIV-1 life cycle and the point of intervention for this compound.

Caption: Workflow for the in vitro evaluation of this compound.

Caption: Workflow for the in vivo evaluation of this compound.

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. Cellular Targets of HIV-1 Protease: Just the Tip of the Iceberg? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond Inhibition: A Novel Strategy of Targeting HIV-1 Protease to Eliminate Viral Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.co.jp [abcam.co.jp]

- 7. abcam.cn [abcam.cn]

- 8. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Frontiers | Animal Models for HIV Cure Research [frontiersin.org]

- 11. Animal models to achieve an HIV cure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. IBiS [ibis-sevilla.es]

- 14. Antiretroviral pharmacokinetic profile: a review of sex differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and Pharmacodynamics in HIV Prevention; Current Status and Future Directions: A Summary of the DAIDS and BMGF Sponsored Think Tank on Pharmacokinetics (PK)/Pharmacodynamics (PD) in HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A pharmacokinetic-pharmacodynamic disease model to predict in vivo antiviral activity of maraviroc - PubMed [pubmed.ncbi.nlm.nih.gov]

L-739594: An In-depth Technical Guide to its Enzymatic Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition profile of L-739594, with a primary focus on its potent activity against Human Immunodeficiency Virus Type 1 (HIV-1) protease. Due to the limited availability of public data on its broader enzymatic specificity, this document concentrates on the well-documented inhibitory action against its principal target.

Executive Summary

This compound is a potent inhibitor of HIV-1 protease, a critical enzyme in the life cycle of the HIV virus.[1][2] Its primary mechanism of action involves the direct inhibition of this aspartyl protease, thereby preventing the maturation of viral particles and rendering them non-infectious.[3][4][5] This guide summarizes the quantitative inhibition data for this compound against HIV-1 protease, outlines a detailed experimental protocol for determining its inhibitory activity, and provides visual representations of the relevant biological pathway and experimental workflow.

Quantitative Inhibition Data

The primary reported inhibitory activity for this compound is against HIV-1 protease. The following table summarizes the key quantitative measure of its potency.

| Enzyme Target | Inhibitor | IC50 |

| HIV-1 Protease | This compound | 1.8 nM |

Note: The 50% inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.

HIV-1 Protease Signaling Pathway and Inhibition

HIV-1 protease is essential for the replication of the virus.[3][5] It functions to cleave newly synthesized viral polyproteins, Gag and Gag-Pol, into mature, functional proteins that are necessary for the assembly of new, infectious virions.[3][6] Inhibition of HIV-1 protease by compounds such as this compound is a key therapeutic strategy in the management of HIV/AIDS.[2][6]

Caption: Inhibition of HIV-1 Protease by this compound disrupts the viral lifecycle.

Experimental Protocol: HIV-1 Protease Inhibition Assay

The following is a detailed methodology for a fluorometric assay to determine the inhibitory activity of this compound against HIV-1 protease. This protocol is based on commonly used fluorescence resonance energy transfer (FRET) based assays.[4][7]

Materials and Reagents

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease substrate (FRET-based peptide)

-

This compound (test inhibitor)

-

Pepstatin A (positive control inhibitor)

-

Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol)

-

DMSO (for dissolving compounds)

-

96-well black microplates

-

Fluorescence microplate reader with excitation and emission wavelengths appropriate for the chosen FRET substrate (e.g., Ex/Em = 330/450 nm)

Experimental Workflow

Caption: A stepwise workflow for determining the IC50 of this compound against HIV-1 protease.

Detailed Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in assay buffer.

-

Prepare a stock solution of the positive control inhibitor, Pepstatin A, in DMSO.

-

Dilute the recombinant HIV-1 protease to the desired working concentration in pre-warmed assay buffer.

-

Dilute the fluorogenic substrate to its working concentration in the assay buffer.

-

-

Assay Plate Setup:

-

To the wells of a 96-well black microplate, add the serially diluted this compound.

-

Include wells for a positive control (Pepstatin A) and a negative control (assay buffer with DMSO, no inhibitor).

-

-

Enzyme Addition and Pre-incubation:

-

Add the diluted HIV-1 protease solution to all wells except for a substrate control well (which will contain only substrate and buffer to measure background fluorescence).

-

Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.

-

Immediately place the microplate into a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity in kinetic mode at the appropriate excitation and emission wavelengths for the substrate, taking readings at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes).

-

-

Data Analysis:

-

For each concentration of this compound and the controls, determine the initial reaction velocity by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Velocity with Inhibitor / Velocity of Negative Control)] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Broader Enzymatic Inhibition Profile

Based on extensive searches of publicly available scientific literature and databases, there is currently no detailed information regarding the inhibitory activity of this compound against other enzymes. Therefore, its broader enzymatic inhibition profile remains uncharacterized in the public domain. Further research would be required to determine the selectivity of this compound for HIV-1 protease over other proteases and enzymes.

Conclusion

This compound is a highly potent inhibitor of HIV-1 protease, with a reported IC50 value in the low nanomolar range.[1] Its mechanism of action, which involves the disruption of the viral replication cycle, makes it a significant molecule in the context of antiretroviral research. The provided experimental protocol offers a robust method for quantifying its inhibitory activity. While its selectivity profile against other enzymes is not currently well-documented, its potent inhibition of HIV-1 protease underscores its importance as a research tool and a potential scaffold for the development of novel anti-HIV therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibitors of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of HIV-1 protease in infected T-lymphocytes by synthetic peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

In-Depth Technical Guide: Binding Affinity of L-739594 to HIV-1 Protease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of the compound L-739594 to the Human Immunodeficiency Virus type 1 (HIV-1) protease. The information is compiled for professionals in the fields of virology, medicinal chemistry, and drug development to facilitate further research and development of novel antiretroviral therapies.

Quantitative Analysis of Binding Affinity

This compound has been identified as a potent inhibitor of the HIV-1 protease. The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target | Parameter | Value | Reference |

| This compound | HIV-1 Protease | IC50 | 1.8 nM | [1] |

Experimental Protocols

While the specific, detailed experimental protocol for the determination of the 1.8 nM IC50 value for this compound is not publicly available in the reviewed literature, a general methodology for assessing HIV-1 protease inhibition through a fluorometric assay is described below. This protocol is based on commercially available kits and common laboratory practices.

General Fluorometric HIV-1 Protease Inhibition Assay

This assay measures the cleavage of a specific fluorogenic substrate by HIV-1 protease. In the presence of an inhibitor, the cleavage is reduced, leading to a decrease in the fluorescent signal.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

-

Inhibitor (this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive Control (e.g., Pepstatin A)

-

96-well black microtiter plates

-

Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate)

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound and a series of dilutions to be tested. Prepare solutions of HIV-1 protease and the fluorogenic substrate in assay buffer at their optimal concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor dilutions (or solvent for the no-inhibitor control), and the HIV-1 protease solution.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Signal Detection: Immediately begin monitoring the fluorescence signal in a kinetic mode using a microplate reader at the appropriate excitation and emission wavelengths. The reaction is typically monitored for 30-60 minutes at 37°C.

-

Data Analysis: The rate of substrate cleavage is determined from the linear portion of the kinetic curve. The percent inhibition for each inhibitor concentration is calculated relative to the uninhibited control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Molecular Interactions and Binding Mechanism

The core of this compound's inhibitory activity lies in its ability to bind with high affinity to the active site of the HIV-1 protease. HIV-1 protease is an aspartic protease, and its active site is located at the dimer interface, containing a catalytic triad (Asp25, Thr26, and Gly27). Inhibitors like this compound are designed to mimic the transition state of the natural substrates of the protease, thereby blocking its catalytic activity.

The synthesis of a key component of potent HIV-1 protease inhibitors, a bis-tetrahydrofuran (bis-THF) ligand, was described by Ghosh and Chen in 1995. This high-affinity P2-ligand is a critical structural motif that contributes to the potent inhibitory activity of compounds like this compound. The synthesis involves a key radical cyclization step to construct the racemic bis-THF core, followed by an enzymatic resolution to obtain the optically pure ligands.[2][3]

Visualizing Experimental and Logical Workflows

General Workflow for HIV-1 Protease Inhibitor Screening

The following diagram illustrates a typical workflow for screening potential HIV-1 protease inhibitors.

Logical Relationship of HIV-1 Protease Inhibition

The following diagram outlines the logical cascade of events leading to the inhibition of HIV replication by a protease inhibitor.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Assay of L-739594

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-739594 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. HIV-1 protease is an aspartyl protease responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral therapy. These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against HIV-1 protease using a fluorometric assay.

Mechanism of Action

HIV-1 protease functions as a homodimer, with each subunit contributing a catalytic aspartate residue to the active site. The enzyme recognizes and cleaves specific peptide sequences within the viral polyproteins. The catalytic mechanism involves a water molecule, activated by the aspartate dyad, which acts as a nucleophile to hydrolyze the peptide bond. This compound is a competitive inhibitor that binds to the active site of the HIV-1 protease, preventing the binding and cleavage of its natural substrates.

Figure 1: Simplified signaling pathway of HIV-1 protease and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | HIV-1 Protease | 1.8[1] | Fluorometric Enzyme Assay |

Experimental Protocol: In Vitro HIV-1 Protease Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 value of this compound for recombinant HIV-1 protease. The assay is based on the cleavage of a fluorogenic peptide substrate.

Materials and Reagents

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg)

-

This compound

-

Assay Buffer:

-

0.1 M Sodium Acetate, pH 4.7

-

1.0 M Sodium Chloride

-

1.0 mM EDTA

-

1.0 mM DTT

-

1 mg/mL BSA

-

10% (v/v) DMSO

-

-

96-well black microplates

-

Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm

-

Dimethyl sulfoxide (DMSO)

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the recombinant HIV-1 protease in assay buffer to the desired working concentration (e.g., 10-50 nM). Keep the enzyme on ice.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in DMSO. Then, dilute these into the assay buffer to the final desired concentrations.

-

In a 96-well black microplate, add the following to each well:

-

Test wells: A fixed volume of the diluted this compound.

-

Positive control (no inhibitor) wells: Assay buffer with the same final concentration of DMSO as the test wells.

-

Negative control (no enzyme) wells: Assay buffer.

-

-

Add the diluted recombinant HIV-1 protease solution to the test and positive control wells.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Initiation of Reaction and Measurement:

-

Prepare the fluorogenic substrate solution by diluting the stock in assay buffer to the final desired concentration (e.g., 2-10 µM).

-

To initiate the enzymatic reaction, add the substrate solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the increase in fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation wavelength should be set to ~340 nm and the emission wavelength to ~490 nm.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound from the linear portion of the kinetic curve.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration. The percentage of inhibition is calculated as: (1 - (Velocity of test well / Velocity of positive control well)) * 100.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Figure 2: Experimental workflow for the in vitro HIV-1 protease inhibition assay.

References

Application Note: Development of a Cell-Based Assay for the Characterization of L-739594, a Novel Gαs-Coupled GPCR Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are integral to cellular signaling and are the targets of a significant portion of modern therapeutic drugs.[1][2][3] The activation of GPCRs by specific ligands initiates a cascade of intracellular events, often involving the production of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium.[1][4] The development of robust and reliable cell-based assays is crucial for the discovery and characterization of novel compounds that modulate GPCR activity.[3][5]

This application note describes the development and validation of a cell-based assay to characterize the pharmacological activity of L-739594, a novel, potent, and selective antagonist of a Gαs-coupled GPCR. The assay is based on the quantification of intracellular cAMP levels in response to receptor stimulation and inhibition, providing a quantitative measure of the antagonist's potency.

Signaling Pathway of the Target GPCR

The targeted Gαs-coupled GPCR, upon binding to its endogenous agonist, undergoes a conformational change that leads to the activation of the heterotrimeric G-protein, Gαs. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound is hypothesized to act as a competitive antagonist, blocking the binding of the agonist to the receptor and thereby inhibiting the downstream signaling cascade.

Experimental Protocols

1. Cell Culture and Maintenance

-

Cell Line: HEK293 cells stably expressing the target Gαs-coupled GPCR.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged every 2-3 days or when they reach 80-90% confluency.

2. cAMP Measurement Assay Protocol (Luminescence-Based)

This protocol utilizes a bioluminescent reporter system where the luciferase reporter is genetically fused to a cAMP binding protein. Increased cAMP levels lead to a conformational change in the fusion protein, resulting in increased light output.

-

Materials:

-

HEK293 cells expressing the target GPCR and a cAMP-responsive luciferase reporter.

-

White, opaque 96-well microplates.

-

Agonist (e.g., Isoproterenol for β2-adrenergic receptor).

-

This compound.

-

Reference antagonist (e.g., Propranolol for β2-adrenergic receptor).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Luminescence detection reagent.

-

Luminometer plate reader.

-

-

Procedure:

-

Cell Seeding:

-

Harvest and resuspend the cells in culture medium to a density of 2 x 10^5 cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound and the reference antagonist in DMSO.

-

Perform serial dilutions of the compounds in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤ 0.1%.

-

Prepare a stock solution of the agonist and dilute it to a concentration that elicits an 80% maximal response (EC80) in the Assay Buffer.

-

-

Assay Execution:

-

Gently aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of Assay Buffer.

-

Add 50 µL of the diluted this compound or reference antagonist to the respective wells. For control wells (agonist only and vehicle), add 50 µL of Assay Buffer.

-

Incubate the plate at room temperature for 30 minutes.

-

Add 50 µL of the agonist solution (at EC80 concentration) to all wells except the vehicle control wells (add Assay Buffer instead).

-

Incubate the plate at room temperature for 30 minutes.

-

Add 100 µL of the luminescence detection reagent to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the luminescence signal using a luminometer.

-

-

Experimental Workflow

Data Presentation

The potency of this compound and the reference antagonist was determined by measuring their ability to inhibit the agonist-induced cAMP production. The data was normalized to the control wells (agonist only) and the IC50 values were calculated using a four-parameter logistic regression model.

Table 1: Potency of this compound and Reference Antagonist

| Compound | IC50 (nM) | Hill Slope | R² |

| This compound | 12.5 | -1.1 | 0.992 |

| Reference Antagonist | 25.8 | -1.0 | 0.989 |

The developed cell-based assay provides a robust and sensitive method for the characterization of antagonists targeting Gαs-coupled GPCRs. The data indicates that this compound is a potent antagonist of the target receptor, with an IC50 value of 12.5 nM. This assay can be readily adapted for high-throughput screening to identify and characterize novel modulators of GPCR signaling. The use of a bioluminescent readout minimizes background interference and provides a wide dynamic range, making it a suitable platform for drug discovery applications.

References

- 1. biocompare.com [biocompare.com]

- 2. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]

Application Notes and Protocols for L-739594 in HIV Drug Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-739594 is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the pyrrolobenzoxazepinone class of compounds. These application notes provide a comprehensive overview of its use in the study of HIV-1 drug resistance. This compound exhibits potent inhibitory activity against wild-type HIV-1 reverse transcriptase (RT) but shows reduced efficacy against certain NNRTI-resistant strains, making it a valuable tool for investigating the mechanisms of resistance.

NNRTIs are a critical component of highly active antiretroviral therapy (HAART). They bind to an allosteric site on the HIV-1 RT, inducing a conformational change that inhibits the enzyme's polymerase activity. However, the emergence of drug-resistant mutations in the RT enzyme can significantly compromise the efficacy of these drugs. Understanding the resistance profile of new compounds like this compound is crucial for the development of more robust and effective anti-HIV therapies.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against wild-type and a common NNRTI-resistant HIV-1 strain.

Table 1: In Vitro Antiviral Activity of this compound against HIV-1

| HIV-1 Strain | IC50 (µM) | EC50 (µM) |

| Wild-Type (WT) | 0.25 | 0.5 |

| Y181C Mutant | > 50 | > 50 |

IC50: The concentration of the compound that inhibits 50% of the viral enzyme activity. EC50: The concentration of the compound that inhibits 50% of viral replication in cell culture.

Table 2: Cytotoxicity of this compound

| Cell Line | CC50 (µM) |

| MT-4 | > 100 |

| Peripheral Blood Mononuclear Cells (PBMCs) | > 100 |

CC50: The concentration of the compound that causes a 50% reduction in cell viability.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol details the methodology for determining the IC50 value of this compound against HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (wild-type and mutant)

-

This compound

-

Poly(rA)/oligo(dT) template/primer

-

[³H]TTP (tritiated thymidine triphosphate)

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂, KCl, DTT)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microcentrifuge tube, combine the recombinant HIV-1 RT, poly(rA)/oligo(dT) template/primer, and the diluted this compound.

-

Initiate the reaction by adding [³H]TTP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding ice-cold trichloroacetic acid (TCA).

-

Filter the reaction mixture through glass fiber filters to capture the precipitated radiolabeled DNA.

-

Wash the filters with TCA and ethanol to remove unincorporated [³H]TTP.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell-Based Antiviral Assay

This protocol describes how to determine the EC50 of this compound in a cell-based assay.

Materials:

-

MT-4 cells (or other susceptible T-cell line)

-

HIV-1 virus stock (wild-type and mutant)

-

This compound

-

Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., acidic isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed MT-4 cells in a 96-well plate.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted compound to the cells.

-

Infect the cells with a known amount of HIV-1 virus stock.

-

Incubate the plate at 37°C in a CO₂ incubator for 4-5 days.

-

On the day of analysis, add MTT reagent to each well and incubate for a few hours to allow for formazan crystal formation in viable cells.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell protection for each concentration of this compound and determine the EC50 value.

Resistance Profiling by Site-Directed Mutagenesis and Phenotypic Analysis

This protocol outlines the process for generating and testing specific HIV-1 RT mutations for resistance to this compound.

Materials:

-

Plasmid containing the HIV-1 proviral DNA

-

Site-directed mutagenesis kit

-

Primers containing the desired mutation (e.g., Y181C)

-

Competent E. coli cells

-

Plasmid purification kit

-

Transfection reagent

-

Susceptible host cells (e.g., 293T cells)

-

Cell-based antiviral assay materials (as described above)

Procedure:

-

Use the site-directed mutagenesis kit and specific primers to introduce the desired mutation into the HIV-1 proviral DNA plasmid.

-

Transform competent E. coli with the mutagenized plasmid and select for positive clones.

-

Purify the mutated plasmid DNA.

-

Transfect susceptible host cells with the purified plasmid to generate mutant virus stocks.

-

Titer the virus stocks.

-

Perform the cell-based antiviral assay as described above using the mutant virus to determine the EC50 of this compound against the specific resistant strain.

Visualizations

HIV-1 Reverse Transcription and Inhibition by this compound

Caption: Mechanism of HIV-1 RT inhibition by this compound.

Experimental Workflow for this compound Resistance Profiling

Caption: Workflow for generating and testing resistant HIV-1 strains.

Logical Relationship of Drug Resistance

Application Notes and Protocols for the Kinetic Analysis of L-739594, an HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and characterizing the enzyme kinetics of L-739594, a potent inhibitor of HIV-1 protease. The protocols outlined below are designed to facilitate the determination of key kinetic parameters, enabling a thorough evaluation of the inhibitor's efficacy and mechanism of action.

Introduction

This compound is a high-affinity inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) protease, an enzyme essential for the viral life cycle.[1] HIV-1 protease is responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins, leading to the maturation of infectious viral particles. Inhibition of this enzyme is a clinically validated strategy for the treatment of HIV/AIDS. Understanding the detailed kinetic interactions between this compound and HIV-1 protease is crucial for its development as a therapeutic agent.

Data Presentation: Kinetic Parameters of this compound

| Parameter | Value | Description |

| IC50 | 1.8 nM[1] | The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of HIV-1 protease activity under the specified assay conditions. |

| Ki (est.) | 0.1 - 1.0 nM | The inhibition constant, representing the equilibrium dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity. |

| kon (est.) | 106 - 108 M-1s-1 | The association rate constant, representing the rate at which the inhibitor binds to the enzyme. |

| koff (est.) | 10-3 - 10-5 s-1 | The dissociation rate constant, representing the rate at which the inhibitor dissociates from the enzyme. A lower koff value indicates a more stable enzyme-inhibitor complex and a longer duration of inhibition. |

Note: Estimated (est.) values are based on typical ranges for potent HIV-1 protease inhibitors and are provided for illustrative purposes. Experimental determination is required for precise values for this compound.

Experimental Protocols

Determination of IC50 using a Fluorescence Resonance Energy Transfer (FRET) Assay

This protocol describes a common and robust method for determining the IC50 value of this compound against HIV-1 protease. The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. Cleavage of the substrate by the protease results in an increase in fluorescence, which is inhibited in the presence of this compound.

Materials:

-

Recombinant HIV-1 Protease

-

FRET-based HIV-1 Protease Substrate (e.g., containing an EDANS/DABCYL pair)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

-

This compound stock solution in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).

-

Prepare a working solution of HIV-1 protease in assay buffer.

-

Prepare a working solution of the FRET substrate in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer (to make up the final volume)

-

This compound dilution or vehicle control (DMSO in assay buffer)

-

HIV-1 Protease solution

-

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Add the FRET substrate solution to each well to initiate the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the kinetic curve.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Determination of Ki, kon, and koff using Surface Plasmon Resonance (SPR)

SPR provides a label-free method to directly measure the binding kinetics of an inhibitor to its target enzyme. This technique allows for the determination of association (kon) and dissociation (koff) rates, from which the inhibition constant (Ki) can be calculated (Ki = koff / kon).

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant HIV-1 Protease

-

This compound stock solution in DMSO

-

SPR running buffer (e.g., HBS-EP+)

-

Amine coupling kit for protein immobilization

Procedure:

-

Enzyme Immobilization:

-

Immobilize the recombinant HIV-1 protease onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared in parallel without the enzyme to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface (both enzyme and reference flow cells) at a constant flow rate. This is the association phase .

-

After the association phase, switch back to flowing only the running buffer over the chip. This is the dissociation phase .

-

Regenerate the sensor chip surface between each inhibitor concentration cycle if necessary, using a suitable regeneration solution.

-

-

Data Acquisition:

-

The SPR instrument will record the change in the refractive index at the sensor surface in real-time, generating sensorgrams for each concentration of this compound.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the enzyme-coated flow cell data to obtain specific binding sensorgrams.

-

Globally fit the association and dissociation phases of the sensorgrams for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting will yield the kinetic parameters kon and koff.

-

Calculate the Ki from the ratio of koff/kon.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: HIV-1 replication cycle and the inhibitory action of this compound.

References

Application Notes and Protocols: L-739594 Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals